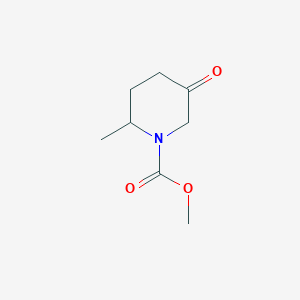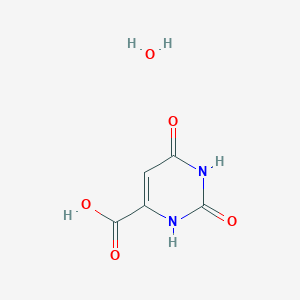![molecular formula C20H32N4O2S2 B131491 1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea CAS No. 151162-46-8](/img/structure/B131491.png)
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structural features of this compound, including the cyclooctyl and cyclohexyl groups, contribute to its distinct chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route may include:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 4-cyclooctylaminopyridine derivative through a nucleophilic substitution reaction.
Sulfonylation: The pyridine derivative is then subjected to sulfonylation using a suitable sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Thiourea Formation: Finally, the sulfonylated intermediate is reacted with cyclohexyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the thiourea group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or sulfides.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s sulfonyl and thiourea groups are likely to play a crucial role in its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
相似化合物的比较
Similar Compounds
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)urea: Similar structure but with a urea group instead of thiourea.
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)carbamate: Contains a carbamate group instead of thiourea.
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)amide: Features an amide group instead of thiourea.
Uniqueness
The uniqueness of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea lies in its specific combination of functional groups and structural features. The presence of both cyclooctyl and cyclohexyl groups, along with the sulfonyl and thiourea functionalities, imparts distinct chemical and biological properties that may not be observed in similar compounds.
属性
CAS 编号 |
151162-46-8 |
|---|---|
分子式 |
C20H32N4O2S2 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea |
InChI |
InChI=1S/C20H32N4O2S2/c25-28(26,24-20(27)23-17-11-7-4-8-12-17)19-15-21-14-13-18(19)22-16-9-5-2-1-3-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,27) |
InChI 键 |
WFSLNOMOIPDWSY-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
手性 SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
规范 SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Key on ui other cas no. |
151162-46-8 |
同义词 |
BM 34 BM-34 N-((4-cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)








